molecular formula C11H17ClN2 B1471997 Cyclopentyl(pyridin-2-yl)methanamine hydrochloride CAS No. 1599461-40-1

Cyclopentyl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1471997
CAS No.: 1599461-40-1
M. Wt: 212.72 g/mol
InChI Key: IEHYFOFFFHCXET-UHFFFAOYSA-N
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Description

Cyclopentyl(pyridin-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclopentyl group and a pyridin-2-yl moiety attached to the central methanamine scaffold, with the amine group protonated as a hydrochloride salt.

Properties

IUPAC Name

cyclopentyl(pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10;/h3-4,7-9,11H,1-2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHYFOFFFHCXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentyl(pyridin-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme and receptor functions. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is an amine compound characterized by its pyridine ring and cyclopentyl group. The amine functionality allows for interactions with various biological targets through hydrogen bonding and ionic interactions, which are crucial for binding affinity and specificity.

PropertyValue
Molecular WeightNot explicitly stated
Melting PointNot universally documented; experimental determination necessary
SolubilityTypically soluble in polar solvents

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The compound can act as either an inhibitor or an activator, depending on the specific target. For example, it has been shown to modulate neurotransmitter systems, influencing pathways related to neuropharmacology.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound exhibits potential for inhibiting specific enzymes, which may lead to therapeutic effects in various conditions.
  • Receptor Binding : It can bind to certain receptors, affecting their activity and potentially leading to altered cellular responses.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Neuropharmacological Effects : Preliminary research suggests that derivatives of this compound may have implications in treating neurological disorders by modulating neurotransmitter systems.
  • Anticancer Potential : Some studies indicate that compounds structurally related to cyclopentyl(pyridin-2-yl)methanamine exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Case Studies

  • Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, leading to significant changes in cellular metabolism.
  • Neuropharmacological Assessment : In vivo studies indicated that the compound could reduce alcohol self-administration in rodent models without affecting locomotor activity, suggesting a potential therapeutic role in addiction treatment .

Scientific Research Applications

Medicinal Chemistry Applications

1. Therapeutic Potential
The compound is being investigated for its biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest it may interact with specific molecular targets such as enzymes and receptors, leading to therapeutic effects. Notably, research indicates potential implications in neuropharmacology and drug development.

2. Interaction Studies
Research has focused on the binding affinity of Cyclopentyl(pyridin-2-yl)methanamine hydrochloride with various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential therapeutic applications.

3. Case Studies
Several studies have explored the compound's efficacy in treating conditions related to the central nervous system. For instance, investigations into its neuroprotective properties have shown promise in preclinical models of neurodegenerative diseases, suggesting that it may serve as a scaffold for developing new drugs targeting these conditions .

Organic Synthesis Applications

1. Synthesis Techniques
The synthesis of this compound typically involves several key steps that can be optimized for high yield and purity, utilizing advanced purification techniques such as continuous flow reactors.

2. Versatile Building Block
Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the modification and development of new derivatives with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Cyclopentyl(pyridin-2-yl)methanamine hydrochloride, a comparative analysis with structurally related compounds is provided below. Key differences lie in substituent groups, molecular weight, and applications.

Structural and Molecular Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences/Applications
This compound Pyridin-2-yl, cyclopentyl C₁₁H₁₅ClN₂ 210.70 Not explicitly listed Reference compound; balanced lipophilicity and aromaticity for CNS targeting .
(3-Methylpyridin-2-yl)methanamine•HCl Pyridin-2-yl with 3-methyl substitution C₇H₁₁ClN₂ 166.63 Listed in Smaller size; methyl group may enhance metabolic stability but reduce target affinity .
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Pyridin-2-yl with 4-CF₃ substitution C₇H₈ClF₃N₂ 224.60 871826-12-9 CF₃ group increases electronegativity and acidity, potentially altering binding interactions .
Cyclopentylmethanamine hydrochloride Cyclopentyl only (no pyridine) C₆H₁₄ClN 135.64 Synonyms in Lacks aromatic pyridine; simpler structure with higher flexibility, used in peptide synthesis .
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride Piperidin-2-yl, 4-methylbenzyl substitution C₁₄H₂₃ClN₂ 254.80 1289387-58-1 Bulky benzyl group reduces membrane permeability; applicable in GPCR modulation .

Functional and Application Differences

  • Aromatic vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride enhances metabolic resistance but may introduce steric hindrance .
  • Bulkiness and Solubility : N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride’s benzyl group improves solubility in polar solvents but limits CNS penetration .

Research Findings and Trends

  • Medicinal Chemistry : Pyridin-2-yl methanamine derivatives are recurrent motifs in kinase inhibitors (e.g., imidazopyrrolopyrazines), where the pyridine ring engages in hydrogen bonding with ATP-binding pockets .
  • Structural Optimization : Substitutions on the pyridine ring (e.g., CF₃, methyl) are leveraged to fine-tune potency and selectivity. For instance, trifluoromethyl groups improve target residence time but may reduce oral bioavailability .
  • Synthetic Utility : Cyclopentylmethanamine hydrochloride (without pyridine) serves as a versatile building block for peptidomimetics, highlighting the scaffold’s adaptability .

Preparation Methods

General Synthetic Strategy

The preparation of cyclopentyl(pyridin-2-yl)methanamine hydrochloride generally follows these key steps:

  • Synthesis of pyridin-2-ylmethylamine or its derivatives.
  • Introduction of the cyclopentyl group to the pyridin-2-ylmethylamine core.
  • Conversion of the free base to the hydrochloride salt for improved stability and handling.

Preparation of Pyridin-2-ylmethylamine Core

The pyridin-2-ylmethylamine moiety is commonly synthesized via reduction or amination of pyridine-2-carboxaldehyde derivatives or related intermediates.

Method A: Reductive Amination

  • Pyridine-2-carboxaldehyde is reacted with cyclopentylamine or cyclopentyl-containing amines in the presence of a reducing agent such as sodium cyanoborohydride.
  • This reductive amination proceeds smoothly under mild conditions, often in solvents like methanol or ethanol.
  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion.
  • The resulting secondary amine is then isolated and purified.
  • This method is supported by patent literature describing the use of sodium cyanoborohydride for reductive amination in pyridin-2-ylmethylamine derivatives preparation.

Method B: Nucleophilic Substitution

  • Halomethylpyridine derivatives (e.g., 2-(chloromethyl)pyridine) can be reacted with cyclopentylamine under nucleophilic substitution conditions.
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base such as potassium carbonate or cesium carbonate is often added to neutralize the formed acid and drive the reaction forward.
  • This approach is advantageous for large-scale synthesis due to straightforward conditions and good yields.

Introduction of Cyclopentyl Group

The cyclopentyl moiety can be introduced by:

  • Direct use of cyclopentylamine in reductive amination with pyridine-2-carboxaldehyde.
  • Alkylation of pyridin-2-ylmethylamine with cyclopentyl halides under basic conditions.

The direct reductive amination is preferred due to fewer side reactions and better selectivity.

Formation of Hydrochloride Salt

After synthesis of the free base cyclopentyl(pyridin-2-yl)methanamine, the hydrochloride salt is prepared by:

  • Dissolving the free base in an appropriate solvent such as ethanol or ethyl acetate.
  • Adding an equimolar or slight excess of hydrochloric acid (HCl) either as a gas, aqueous solution, or in organic solvents like dioxane.
  • Stirring the mixture at room temperature to precipitate the hydrochloride salt.
  • Isolation by filtration or crystallization, followed by drying under reduced pressure.

This step enhances the compound’s stability, crystallinity, and ease of handling.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Reductive Amination Pyridine-2-carboxaldehyde + cyclopentylamine + NaCNBH3 Methanol/Ethanol 0 °C to room temp 1-4 hours Sodium cyanoborohydride is selective and mild
Nucleophilic Substitution 2-(Chloromethyl)pyridine + cyclopentylamine + K2CO3 DMF or DMSO 20 °C to 80 °C 4-12 hours Base scavenges HCl, promotes substitution
Hydrochloride Salt Formation Free base + HCl (gas or solution) Ethanol, EtOAc, or dioxane Room temperature 1-2 hours Precipitates pure hydrochloride salt

Research Findings and Yields

  • Reductive amination methods typically yield cyclopentyl(pyridin-2-yl)methanamine in moderate to high yields (60–85%), with high purity after salt formation.
  • Nucleophilic substitution methods can achieve comparable yields but may require longer reaction times and careful control of reaction conditions to avoid side products.
  • The hydrochloride salt formation is generally quantitative with high crystallinity and purity, facilitating downstream applications.

Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Reductive Amination Mild conditions, high selectivity Requires careful handling of NaCNBH3 70–85
Nucleophilic Substitution Scalable, straightforward Possible side reactions, longer time 60–80
Hydrochloride Salt Formation Improves stability and purity Requires acid handling Quantitative

Q & A

Basic: What are the common synthetic routes for preparing Cyclopentyl(pyridin-2-yl)methanamine hydrochloride, and what key reaction parameters influence yield?

Answer:
The compound is typically synthesized via reductive amination between cyclopentanone and 2-aminopyridine, followed by HCl salt formation. Key parameters include:

  • Reducing agents : Sodium cyanoborohydride (NaBH3CN) is preferred over NaBH4 to minimize side reactions with the pyridine ring.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve amine-ketone interaction compared to methanol.
  • Stoichiometry : A 1.2:1 ketone-to-amine ratio minimizes unreacted starting material.
  • Acidification : Post-reaction treatment with HCl in diethyl ether ensures stoichiometric salt precipitation. Recrystallization from ethanol/water (3:1 v/v) enhances purity .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR : 1H NMR in D2O resolves cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and pyridinyl signals (δ 8.2–8.6 ppm, doublet). 13C NMR confirms sp³ carbons (cyclopentyl, δ 25–35 ppm) and aromatic carbons (pyridine, δ 120–150 ppm).
  • HRMS : Match experimental m/z to theoretical exact mass (e.g., calculated for C11H15N2Cl: 226.1066 [M+H]+).
  • IR : N-H stretches (~2500–3000 cm⁻¹) and Cl⁻ vibrations (~600 cm⁻¹) confirm hydrochloride formation .

Advanced: What experimental strategies can resolve contradictions in reported reaction yields for analogous methanamine hydrochloride derivatives?

Answer:

  • Factorial Design of Experiments (DOE) : Systematically test variables (temperature, catalyst loading) to identify interactions. For example, Pd-catalyzed cross-coupling steps (boronate intermediates, as in ) may require optimization of Pd(OAc)₂ (5–10 mol%).
  • In-situ monitoring : Use HPLC or ReactIR to track intermediates and optimize reaction termination.
  • Contextualize yields : Compare with structurally similar compounds (e.g., trifluoromethyl analogs in ) to assess substituent effects on reactivity .

Advanced: How can researchers mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Protecting groups : Boc-protection of the pyridine nitrogen prevents undesired alkylation.
  • Purification : Use scavenger resins (e.g., trisamine for HCl removal) or orthogonal chromatography (reverse-phase HPLC with 0.1% TFA).
  • Kinetic control : Monitor reaction progress via TLC to halt at 85–90% conversion, avoiding over-reduction to cyclohexyl analogs .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Store at -20°C in amber vials under argon to prevent photolytic degradation and moisture absorption.
  • Periodic analysis : Check purity via HPLC (C18 column, 0.1% H3PO4/ACN gradient) every 6 months. Repurify via flash chromatography (SiO2, CH2Cl2/MeOH 9:1) if degradation exceeds 5% .

Advanced: What analytical techniques are optimal for determining the stoichiometry of hydrochloride salt formation?

Answer:

  • Elemental analysis (CHNS) : Quantify Cl⁻ content (theoretical: ~15.7% for 1:1 HCl salt).
  • Ion chromatography : Directly measure free Cl⁻ in aqueous solutions.
  • 1H NMR in D2O : Integrate amine protons against a TMS internal standard.
  • TGA : Detect solvent/water content affecting stoichiometry. Cross-reference methods used for dihydrochloride analogs in .

Advanced: How can researchers validate the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak® IC column (hexane/isopropanol 85:15) to resolve enantiomers.
  • Optical rotation : Compare experimental [α]D²⁵ with literature values for enantiopure standards.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (slow evaporation from acetonitrile) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • First aid : For exposure, rinse eyes with water (15 mins) and seek medical evaluation. Toxicity data for analogs (e.g., ) suggest limited acute hazards, but chronic effects are unstudied .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(pyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclopentyl(pyridin-2-yl)methanamine hydrochloride

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